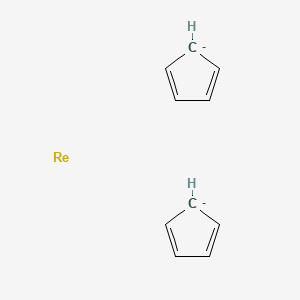
Rhenocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenocene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Re-2 and its molecular weight is 316.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rhenocene in Cancer Therapy
This compound and its derivatives have been extensively studied for their potential applications in cancer treatment. The unique properties of rhenium compounds, such as their ability to exist in multiple oxidation states and form stable complexes with various ligands, make them suitable candidates for targeted therapies.
Radiotherapy Applications
Rhenium-188, a radionuclide derived from rhenium, has shown promise in radiotherapy due to its favorable physical properties. It can be used to label antibodies or other targeting moieties, allowing for precise delivery of radiation to tumor sites. Recent studies have demonstrated the effectiveness of rhenium-based compounds in enhancing the cytotoxic effects against malignant cells. For instance, Wilber et al. reported a novel approach using rhenium-labeled Listeria monocytogenes-binding antibodies for targeted pancreatic cancer treatment, showcasing significant therapeutic efficacy through localized radiation delivery .
Photodynamic Therapy
This compound compounds have also been explored for their photodynamic therapy (PDT) capabilities. The incorporation of light-absorbing ligands allows these compounds to generate reactive oxygen species upon light activation, leading to localized tumor destruction. Research indicates that rhenium complexes can effectively ablate tumors through photothermal mechanisms .
Imaging Techniques
The imaging capabilities of this compound derivatives extend beyond therapeutic applications. Rhenium-based compounds are being investigated for their utility in diagnostic imaging modalities such as single-photon emission computed tomography (SPECT). Their favorable luminescent properties enhance the sensitivity and accuracy of cancer detection methods .
Rhenium Complexes in Molecular Imaging
Recent advancements have focused on developing rhenium complexes that can serve dual purposes: acting as therapeutic agents while simultaneously providing imaging capabilities. For example, the combination of magnetic ferritin nano-cages with radioactive rhenium carbonyl complexes has resulted in promising outcomes for both magnetic resonance imaging (MRI) and targeted radiotherapy .
Case Studies and Research Findings
The following table summarizes notable case studies highlighting the applications of this compound and its derivatives:
Challenges and Opportunities
While the applications of this compound are promising, challenges remain regarding its bioavailability and solubility in biological systems. Future research should focus on overcoming these limitations through innovative formulation strategies and targeted delivery systems.
Análisis De Reacciones Químicas
Reactivity and Ligand Substitution
The chloride ligand in ansa-rhenocene participates in substitution reactions, influenced by steric and electronic factors:
Table 2: Ligand Substitution Reactions
| Starting Material | Reagent | Product | Observation |
|---|---|---|---|
| [Re{(η-C₅H₄)CMe₂(η-C₅H₄)}Cl] | R-MgX (Grignard) | [Re{(η-C₅H₄)CMe₂(η-C₅H₄)}R] | R = alkyl/aryl group |
Redox and Catalytic Behavior
Rhenocene complexes exhibit redox activity relevant to catalysis:
-
Oxidation States : Rhenium in ansa-rhenocene adopts a +3 oxidation state, but higher states (+4, +5) are accessible under oxidative conditions, enabling catalytic cycles9.
-
Hydrogenation Catalysis : Analogous to ferrocene derivatives, this compound complexes mediate hydrogen transfer reactions, though with lower efficiency due to stronger metal-ligand bonds .
Computational Insights
DFT studies provide mechanistic explanations for observed reactivity:
-
Electronic Structure : The ansa bridge redistributes electron density, weakening Re–Cl bonding (bond order = 0.89 vs. 1.12 in non-bridged analogues) .
-
Reaction Pathways : Calculations predict a two-step substitution mechanism involving chloride dissociation followed by nucleophilic attack, with a kinetic barrier of ~25 kcal/mol .
Comparative Analysis with Ferrocene
| Property | This compound | Ferrocene |
|---|---|---|
| Symmetry | Unsymmetrical (ansa-bridged) | Symmetrical |
| Ligand Stability | Lower (steric strain) | Higher |
| Redox Potential | +0.78 V (vs. SCE) | +0.40 V (vs. SCE) |
| Catalytic Activity | Moderate | High |
This compound’s reactivity is shaped by its unique geometry and electronic properties, offering avenues for tailored catalyst design. Further studies on ligand modifications and reaction kinetics are warranted to expand its synthetic utility.
Propiedades
Número CAS |
56261-86-0 |
|---|---|
Fórmula molecular |
C10H10Re-2 |
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;rhenium |
InChI |
InChI=1S/2C5H5.Re/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
Clave InChI |
GIIGKEMSTYQGOS-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Re] |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Re] |
Sinónimos |
is(cyclopentadienyl)rhenium bisCPR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















